3-(2H-1,3-benzodioxol-5-yl)-1-({[2,3'-bipyridine]-3-yl}methyl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-19(23-15-5-6-16-17(9-15)26-12-25-16)22-11-14-4-2-8-21-18(14)13-3-1-7-20-10-13/h1-10H,11-12H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZQSPDSFRIKPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-({[2,3’-bipyridine]-3-yl}methyl)urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be synthesized through a cyclization reaction with formaldehyde.
Bipyridine Synthesis: The bipyridine moiety can be prepared via a coupling reaction of pyridine derivatives.
Urea Formation: The final step involves the reaction of the benzodioxole and bipyridine intermediates with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-1-({[2,3’-bipyridine]-3-yl}methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens or nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research has indicated that derivatives of compounds containing the benzodioxole moiety exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways .
2. Anticancer Properties
Compounds with urea linkages and benzodioxole structures have been investigated for their potential as anticancer agents. They are believed to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications to the benzodioxole or bipyridine components can enhance their cytotoxic effects against specific cancer types .
3. Enzyme Inhibition
The compound's interaction with various enzymes has been a focal point of research. For example, it has been studied for its inhibitory effects on ATP-binding cassette transporters, which are crucial in drug resistance mechanisms in cancer cells. Understanding these interactions can lead to the development of more effective therapeutic agents .
Material Science Applications
1. Organic Electronics
The unique electronic properties of compounds like 3-(2H-1,3-benzodioxol-5-yl)-1-({[2,3'-bipyridine]-3-yl}methyl)urea make them suitable candidates for applications in organic electronics. Their ability to form stable films and their charge transport characteristics are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
2. Sensors
Due to their fluorescence properties, similar compounds have been utilized in the development of sensors for detecting metal ions and other environmental pollutants. The incorporation of the benzodioxole unit enhances the sensitivity and selectivity of these sensors .
Case Studies
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-({[2,3’-bipyridine]-3-yl}methyl)urea involves its interaction with specific molecular targets. The benzodioxole and bipyridine moieties may bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Functional Group and Structural Comparisons
The compound’s uniqueness lies in its combination of benzodioxol, bipyridine, and urea groups. Below is a comparison with structurally related compounds from the evidence:
Table 1: Key Structural and Functional Comparisons
Physicochemical and Conformational Properties
- Benzodioxol Ring Puckering: The benzodioxol ring may exhibit nonplanar puckering, as described by Cremer and Pople’s generalized puckering coordinates . This conformational flexibility could influence binding affinity in biological targets compared to rigid analogs like pyridazinones.
- Urea vs. Amide/Ketone Groups: The urea group’s dual hydrogen-bond donor/acceptor capacity distinguishes it from ketones (e.g., 3-(2H-1,3-benzodioxol-5-yl)-2-methylpropanal ) or amines (e.g., 1-(2H-1,3-benzodioxol-5-yl)propylamine ), which lack comparable H-bonding versatility.
Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-yl)-1-({[2,3'-bipyridine]-3-yl}methyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a benzodioxole moiety and a bipyridine unit, which are known to impart various biological activities. The structural formula can be represented as follows:
- Chemical Formula : C₁₅H₁₄N₂O₂
- Molecular Weight : 270.28 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that derivatives of benzodioxole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar structures possess activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15–60 µM |
| S. aureus | 60–100 µM |
| P. aeruginosa | 0.3–8.5 µM |
These findings suggest that the compound may exhibit comparable efficacy against these pathogens.
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. Analogous urea derivatives have shown antiproliferative effects against various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) . The mechanism is believed to involve the inhibition of key metabolic pathways essential for tumor growth.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, compounds with similar structures have been reported to possess anti-inflammatory properties. For example, some derivatives demonstrated greater anti-inflammatory activity than curcumin in preclinical models . This suggests that the compound could be beneficial in treating inflammatory diseases.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Compounds with urea linkages can act as enzyme inhibitors, disrupting metabolic processes in pathogens or cancer cells.
- Interference with Cell Signaling : The bipyridine moiety may interact with cellular receptors or signaling pathways involved in proliferation and inflammation.
- Oxidative Stress Modulation : Similar compounds have shown the ability to modulate oxidative stress levels, providing protective effects against cellular damage.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of related compounds in various biological assays:
Q & A
Q. Basic Methodology
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks. For related compounds, data collection uses Bruker CCD diffractometers (Mo/Kα radiation, λ = 0.71073 Å), with refinement via SHELXL (R1 < 0.05 for high-resolution data) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions; discrepancies in integration ratios may indicate dynamic rotational isomerism in the urea bridge .
Advanced Data Contradiction Analysis
Crystallographic data may conflict with solution-phase NMR due to:
- Conformational flexibility : The urea group adopts different torsional angles in solid vs. solution states, detectable via variable-temperature NMR .
- Hydrogen atom placement : Discrepancies in H-bonding networks (e.g., S(5) rings in crystal structures vs. solvent-mediated interactions in solution) require validation using Hirshfeld surface analysis .
What challenges exist in resolving crystallographic phase problems for this compound?
Q. Advanced Research Focus
- Heavy atom limitations : The absence of heavy atoms complicates phasing. Solutions include:
- Disordered regions : The benzodioxole methylene group may exhibit rotational disorder, requiring PART and ISOR constraints during refinement .
How is thermal stability assessed, and what decomposition pathways are observed?
Q. Basic Methodology
- Thermogravimetric analysis (TGA) : Measures mass loss under controlled heating (e.g., 10°C/min in N2). Related urea derivatives show stability up to 160°C, with decomposition linked to urea bridge cleavage .
- Differential scanning calorimetry (DSC) : Endothermic peaks at 395–399 K correlate with melting points, while exothermic events above 450 K indicate oxidative degradation .
Advanced Mechanistic Insight
Degradation pathways involve:
- Urea hydrolysis : Accelerated in humid conditions, detectable via LC-MS monitoring of amine byproducts .
- Radical formation : Electron paramagnetic resonance (EPR) identifies benzodioxole-derived radicals under thermal stress .
What strategies are used to investigate biological interactions, and how are false positives mitigated?
Q. Advanced Research Focus
- Target engagement assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify binding to putative targets (e.g., kinases), with Kd values < 10 µM suggesting therapeutic potential .
- False-positive controls :
How are synthetic byproducts characterized, and what purification challenges arise?
Q. Advanced Methodology
- LC-HRMS : Identifies byproducts (e.g., over-alkylated urea derivatives) via exact mass (±5 ppm) and isotopic patterns .
- Chiral separation : Use of polysaccharide-based HPLC columns (e.g., Chiralpak IA) resolves enantiomers from racemic intermediates .
What computational approaches predict the compound’s pharmacokinetic properties?
Q. Basic to Advanced Transition
- Lipophilicity : Calculated logP (cLogP) ~2.5 via ChemAxon, suggesting moderate blood-brain barrier permeability .
- Metabolism prediction : CYP3A4-mediated N-demethylation of the bipyridine moiety is flagged using StarDrop’s DEREK module .
How are hydrogen-bonding networks validated in the solid state?
Q. Advanced Crystallographic Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
